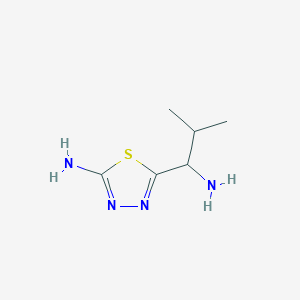
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is a bile acid derivative with the molecular formula C32H52NNaO11 and a molecular weight of 649.75 g/mol . It is a white to off-white solid that is slightly soluble in DMSO, methanol, and water . This compound is known for its role in various biological processes and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt typically involves the glucuronidation of glycochenodeoxycholic acid. The reaction conditions often require the presence of glucuronic acid derivatives and specific catalysts to facilitate the conjugation process . The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability and yield of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of bile acids.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways. It acts as a detergent to solubilize fats for absorption and is absorbed itself . The compound inhibits lysosomal proteolysis and increases lysosomal pH, leading to the inhibition of autophagosome formation and impairment of lysosomal function . This results in apoptosis of human liver cells and induction of stem cell properties and chemoresistance in liver cancer cells through the activation of the STAT3 signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycochenodeoxycholic Acid: A bile acid conjugate with glycine, known for its role in bile formation and fat digestion.
Glycoursodeoxycholic Acid: Another bile acid derivative with similar properties and applications.
Uniqueness
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is unique due to its specific glucuronidation, which enhances its solubility and stability. This modification also influences its biological activity and potential therapeutic applications, making it distinct from other bile acid derivatives .
Propriétés
Numéro CAS |
75672-22-9 |
|---|---|
Formule moléculaire |
C₃₂H₄₉NNa₂O₁₁ |
Poids moléculaire |
669.71 |
Synonymes |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α)-24-[(Carboxymethyl)amino]-7-hydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)




